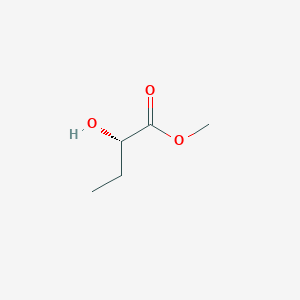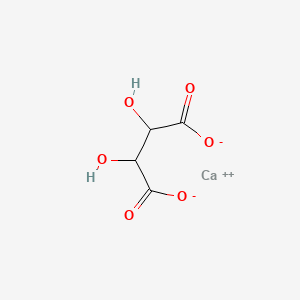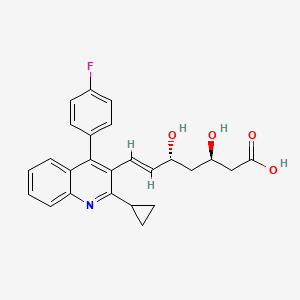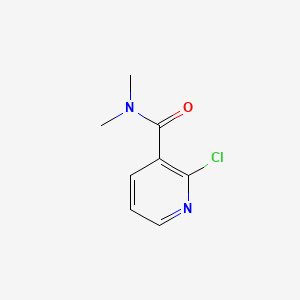
2-クロロ-N,N-ジメチルニコチンアミド
概要
説明
2-Chloro-N,N-dimethylnicotinamide is an important intermediate of medicine and pesticide . It is mainly used for producing high-efficiency green herbicide nicosulfuron technical . The compound has a molecular weight of 184.62 .
Synthesis Analysis
The synthesis of 2-chloro-N,N-dimethylnicotinamide involves several steps . The process starts with 2-chloro nicotinic acid as a raw material to carry out esterification reaction with methanol to obtain 2-chloro methyl nicotinate . Then, aminolysis reaction is carried out with dimethylamine in the presence of a catalyst N, N-dimethylnicotinamide to obtain the 2-chloro-N,N-dimethylnicotinamide .Molecular Structure Analysis
The molecular structure of 2-chloro-N,N-dimethylnicotinamide is represented by the formula C8H9ClN2O . The InChI code for the compound is 1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-chloro-N,N-dimethylnicotinamide include esterification and aminolysis . The esterification reaction involves the reaction of 2-chloro nicotinic acid with methanol to form 2-chloro methyl nicotinate . The aminolysis reaction involves the reaction of 2-chloro methyl nicotinate with dimethylamine to form 2-chloro-N,N-dimethylnicotinamide .Physical And Chemical Properties Analysis
2-Chloro-N,N-dimethylnicotinamide is a solid at room temperature . It has a molecular weight of 184.62 .科学的研究の応用
農薬製造
2-クロロ-N,N-ジメチルニコチンアミドは、農薬の技術分野で使用されています . 2-クロロ-N,N-ジメチルニコチンアミドの調製方法は、メタノールとのエステル化反応によって2-クロロメチルニコチン酸を得た後、ジメチルアミンとのアミノ分解反応を行うことで、2-クロロ-N,N-ジメチルニコチンアミドが得られます . この方法は、反応が穏やかで制御可能、プロセス設備が簡単、ジメチルアミンの消費量が少ない、廃水量が大幅に減少し、処理が容易、製造コストが低く、製品の品質が優れているという利点があります .
有機合成
2-クロロ-N,N-ジメチルニコチンアミドは、有機合成の反応中間体および出発試薬として広く使用されています . それは、さまざまな有機化合物の合成において重要な役割を果たしています。
製薬業界
製薬業界では、2-クロロ-N,N-ジメチルニコチンアミドは、ベフェニウムヒドロキシナフトエート、ジルチアゼム、メピラミン、フェニルトロキサミンなどのいくつかの薬の合成における中間体として使用されています .
キラルパラダサイクルの開発
関連する化合物である2-クロロ-N,N-ジメチルエタンアミン塩酸塩は、非対称ヒドロホスフィン化反応に適用される新規なキラルパラダサイクルの開発に利用されてきました. このプロセスには、1-(2,5-ジクロロフェニル)エタノンからのアミン配位子の合成、続いてオルトパラダイゼーションが含まれます.
熱力学的検討
2-クロロ-N,N-ジメチルニコチンアミドの熱力学的性質が研究されています . 融解エンタルピーと相変化データは、異なる条件下でのこの化合物の挙動を理解するために特に重要です .
材料科学
材料科学では、2-クロロ-N,N-ジメチルニコチンアミドの相変化データの理解は、所望の特性を持つ材料の設計に役立ちます .
Safety and Hazards
特性
IUPAC Name |
2-chloro-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZRJGJNLOMEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450032 | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52943-21-2 | |
| Record name | 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52943-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the novel synthesis method for 2-chloro-N,N-dimethylnicotinamide described in the research?
A1: The novel synthesis method for 2-chloro-N,N-dimethylnicotinamide, starting with propargyl alcohol and dipropylamine, offers several advantages over traditional methods []. These advantages include:
Q2: What is the overall yield of 2-chloro-N,N-dimethylnicotinamide using the novel synthesis method compared to the method starting with nicotinic acid?
A2: The novel synthesis method using propargyl alcohol and dipropylamine results in a total yield of over 65% for 2-chloro-N,N-dimethylnicotinamide []. In comparison, the method starting with nicotinic acid, involving oxidation to nicotinic acid N-oxide followed by one-pot chlorination and ammonolysis, achieves an overall yield of 52% [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

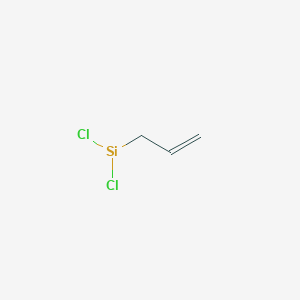
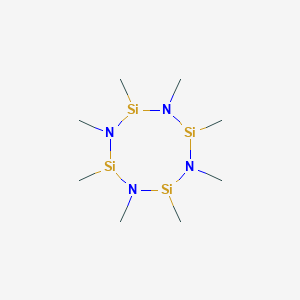

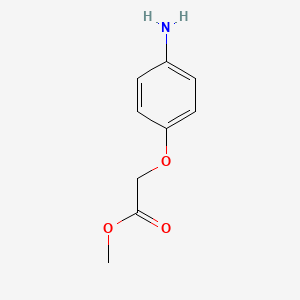
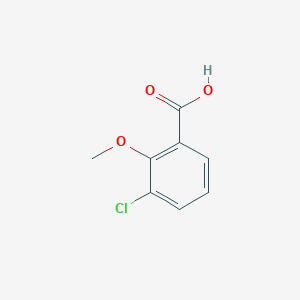

![Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]](/img/structure/B1588755.png)

